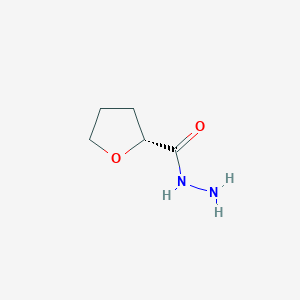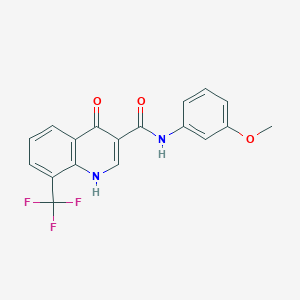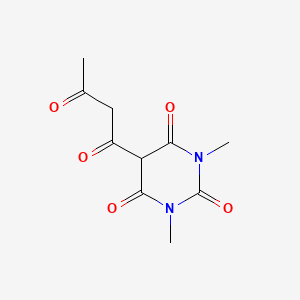
5-乙酰基-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetoacetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-AADMP) is a small molecule that is commonly used in scientific research. It has been studied in various fields, including biochemistry, physiology, and pharmacology. 5-AADMP is a derivative of acetoacetic acid and is a member of the pyrimidine family. It is a colorless, crystalline solid with a melting point of 135-137°C and a boiling point of 180-182°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform.
科学研究应用
合成与抗菌活性
嘧啶衍生物以其合成多功能性和生物活性而闻名。例如,Abdel-rahman、Bakhite 和 Al-Taifi (2002) 探索了新型吡啶噻吩嘧啶和吡啶噻吩三嗪的合成,展示了抗菌活性。这项研究突出了嘧啶化合物在开发抗菌剂中的潜力 (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002)。
化学表征和杂环合成
Mabkhot、Al-Majid 和 Alamary (2011) 的研究涉及新型二杂芳基噻吩噻吩衍生物的合成和化学表征。这项工作对于理解基于嘧啶的化合物的化学行为以及它们在创造新型材料和药物中的潜在应用至关重要 (Y. Mabkhot, A. Al-Majid, A. S. Alamary, 2011)。
乙酰化和开环反应
Sodum、Klein 和 Otter (1986) 研究了嘧啶酮的化学性质,包括乙酰化和开环反应,提供了对嘧啶核的反应性和功能化的见解。这些发现是为相关化合物制定合成策略的基础 (R. Sodum, R. Klein, B. Otter, 1986)。
生物学评估和抗癌潜力
Aggarwal 等人 (2014) 合成了 1-(4′,6′-二甲基嘧啶-2′-基)-5-氨基-4H-3-芳基吡唑,并评估了它们对人癌细胞系的体外抗菌活性和细胞毒性。这项研究强调了嘧啶衍生物在癌症研究和开发新治疗剂中的潜力 (R. Aggarwal, Anshul Bansal, I. Rozas, et al., 2014)。
属性
IUPAC Name |
1,3-dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-5(13)4-6(14)7-8(15)11(2)10(17)12(3)9(7)16/h7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKDDADAOHSKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

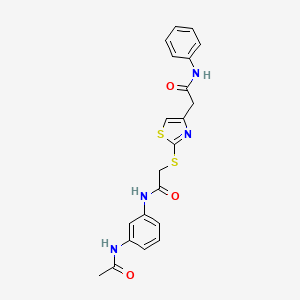
![4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride](/img/structure/B2691440.png)
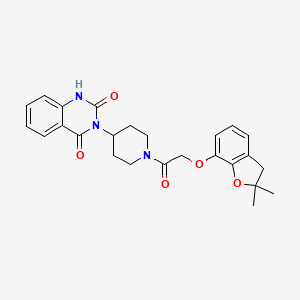
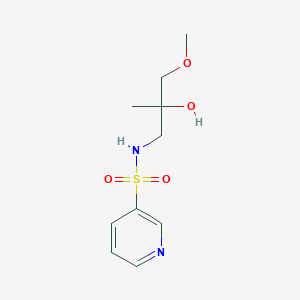
![2-Methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2691445.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)
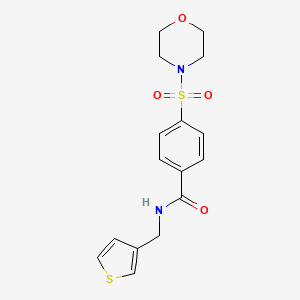
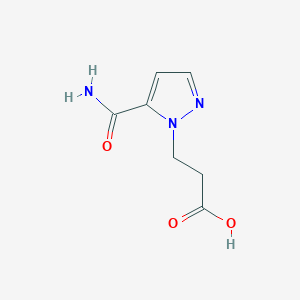
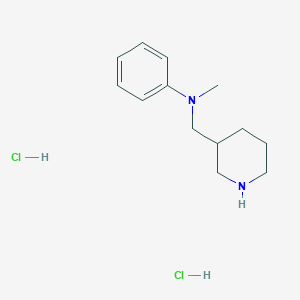
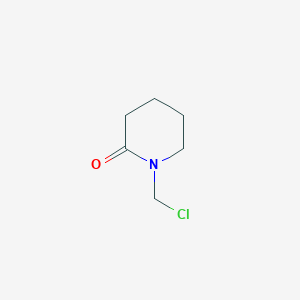
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)
